

Physicochemical Properties of 2"-O-Acetylsprengerinin C: A Technical Guide

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Compound of Interest

Compound Name: 2"-O-Acetylsprengerinin C

Cat. No.: B12324155

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-Acetylsprengerinin C is a steroidal saponin isolated from the root of *Ophiopogon japonicus*^[1], a plant widely used in traditional medicine. As a member of the saponin family, it is characterized by a steroidal aglycone linked to a sugar moiety. This technical guide provides a comprehensive overview of the known physicochemical properties of **2"-O-Acetylsprengerinin C**, alongside detailed experimental protocols and visualizations of relevant biological pathways and analytical workflows. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Data

The experimental determination of all physicochemical properties for **2"-O-Acetylsprengerinin C** is not extensively documented in publicly available literature. The following table summarizes the available data and includes predicted values for properties where experimental data is lacking. Predicted values are derived from computational models and data from structurally similar compounds, such as ruscogenin, and should be considered as estimations.

Property	Value	Source
Molecular Formula	C ₄₆ H ₇₂ O ₁₇	[2] [3]
Molecular Weight	897.05 g/mol	[3]
CAS Number	1220707-33-4	[2]
Physical Description	Powder	[4]
Melting Point	Not available (Predicted for the aglycone, ruscogenin: 198-202 °C)	[5]
Boiling Point	Not available (Predicted for the aglycone, ruscogenin: 563.1±50.0 °C)	[5]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol. Limited solubility in water.	[6] [7] [8]
pKa	Not available (Predicted for the aglycone, ruscogenin: 14.56±0.70)	[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **2"-O-Acetylsprengerinin C** are not specifically published. However, the following represents a general methodology for the determination of key properties of steroid saponins, adapted from established analytical techniques for natural products.

1. Determination of Melting Point:

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, dry sample of purified **2"-O-Acetylsprengerinin C** is packed into a capillary tube.

- The tube is placed in the melting point apparatus.
- The temperature is increased at a slow, controlled rate.
- The temperature range from which the sample starts to melt to the point at which it is completely liquid is recorded as the melting point range.

2. Determination of Solubility:

- Apparatus: Analytical balance, vials, vortex mixer, spectrophotometer.
- Procedure:
 - A known amount of **2"-O-Acetylsprengerinin C** is added to a specific volume of a selected solvent (e.g., water, ethanol, DMSO) in a vial.
 - The mixture is vortexed for a set period to ensure thorough mixing.
 - The solution is allowed to equilibrate, and any undissolved material is separated by centrifugation.
 - The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

3. Determination of pKa (Potentiometric Titration):

- Apparatus: pH meter, burette, beaker, magnetic stirrer.
- Procedure:
 - A solution of **2"-O-Acetylsprengerinin C** of known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture).
 - The solution is titrated with a standardized solution of a strong acid or base.
 - The pH of the solution is measured after each addition of the titrant.

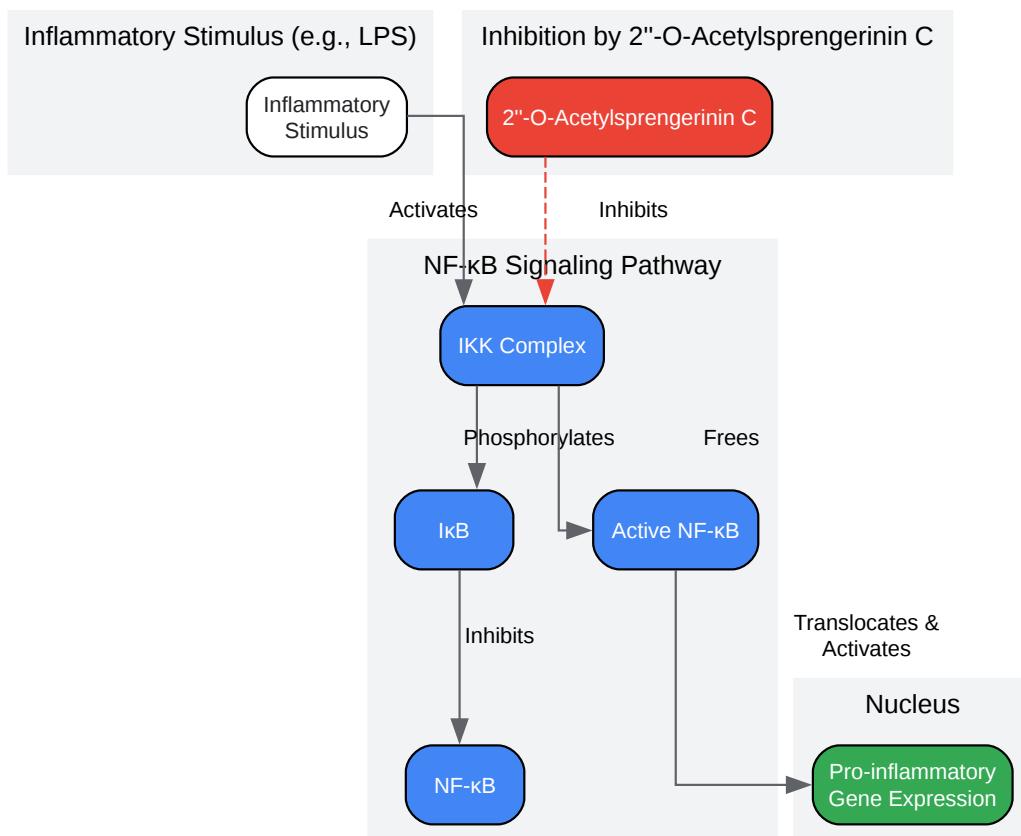
- A titration curve (pH vs. volume of titrant) is plotted.
- The pKa is determined from the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

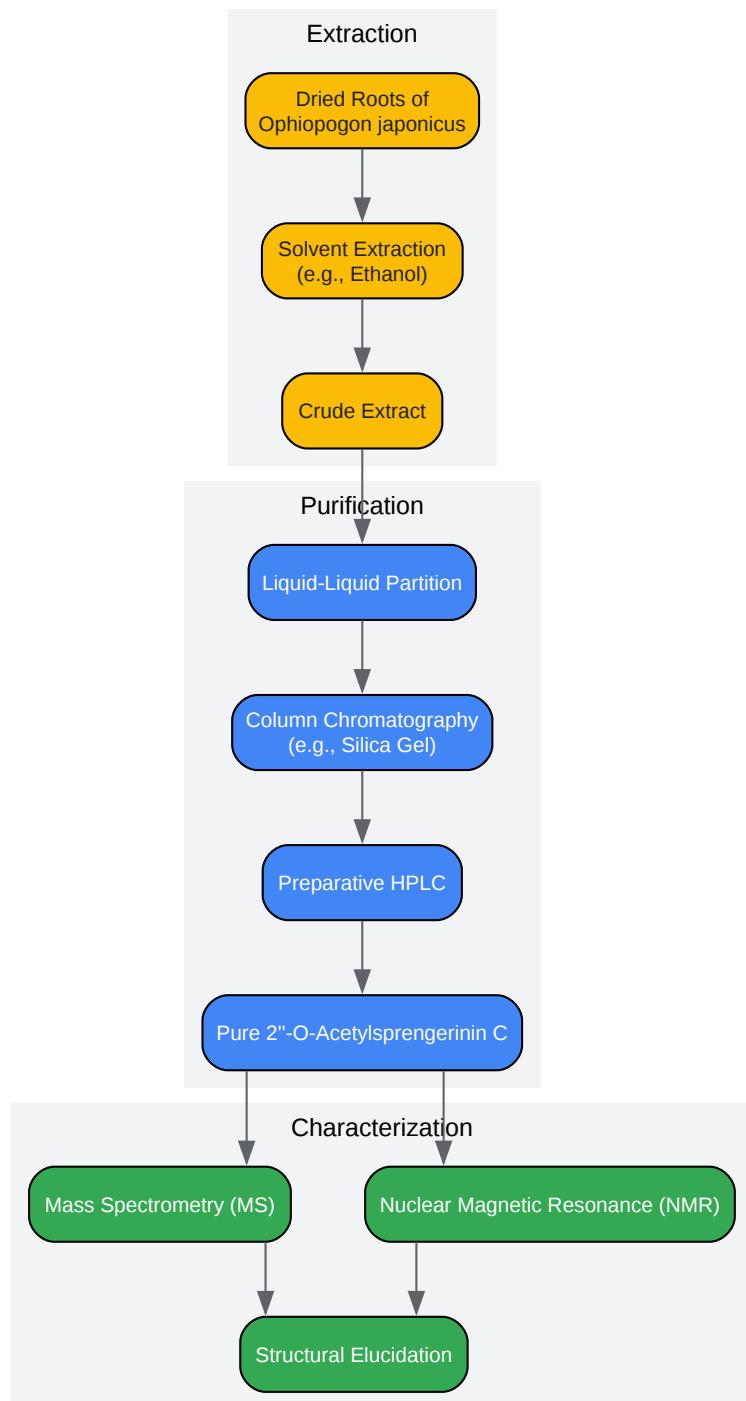
Steroidal saponins from *Ophiopogon japonicus* have been reported to possess various biological activities, most notably anti-inflammatory effects.^{[9][10]} The mechanism of action is often attributed to the modulation of key inflammatory signaling pathways. While the specific pathway for **2"-O-Acetylspengerinin C** has not been elucidated, it is hypothesized to act similarly to other steroidal saponins by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Hypothesized Anti-Inflammatory Signaling Pathway of 2"-O-Acetylsprengerinin C



General Experimental Workflow for 2"-O-Acetylsprengerinin C

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